2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
The compound “2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one” is a heterocyclic small molecule with a quinazoline core. Key structural features include:
- Quinazoline scaffold: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
- Sulfanyl group at position 2: A sulfur-containing moiety that enhances molecular flexibility and may facilitate thiol-mediated interactions.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-16-8-10-28(11-9-16)22(29)14-32-24-26-19-5-3-2-4-18(19)23(27-24)25-13-17-6-7-20-21(12-17)31-15-30-20/h2-7,12,16H,8-11,13-15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITVONBVGMJLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be grouped into three categories based on the evidence:
Quinazoline Derivatives with Sulfanyl Groups
Example : 5-[(4-tert-butylphenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one ()
- Core : Imidazo[1,2-c]quinazoline (fused imidazole-quinazoline) vs. the target’s simpler quinazoline.
- Sulfanyl group : Similar sulfur-based linkage but attached to a bulky tert-butylphenyl group, reducing solubility compared to the target’s benzodioxole-methylamine substituent.
Benzimidazole-Based Analogs
Example: I-BET469 (5-(1-(1,3-Dimethoxypropan-2-yl)-5-morpholino-1H-benzo[d]imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one) ()
- Core: Benzimidazole-pyridinone vs. quinazoline.
- Activity : I-BET469 is a BET bromodomain inhibitor, suggesting the target compound’s benzodioxole-methylamine group may similarly target epigenetic readers .
Piperidine/Piperazine-Containing Compounds
Example : (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine ()
- Core : Benzimidazole-pyridine vs. quinazoline.
- Substituents: Trifluoromethyl-imidazole and piperidine-like groups introduce steric bulk and fluorophilic interactions, contrasting with the target’s 4-methylpiperidine-ethanone tail.
- Synthesis : The use of isothiocyanates in coupling reactions () suggests the target compound could be synthesized via similar thiol-amine conjugation .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrogen Bonding : The target’s benzodioxole-methylamine and sulfanyl groups may form hydrogen-bonding networks similar to those observed in Etter’s graph set analysis (e.g., R₂²(8) motifs), enhancing crystal packing or target binding .
- Synthetic Routes : highlights the use of isothiocyanate intermediates for sulfur-containing analogs, suggesting viable pathways for the target’s synthesis .
- Solubility vs. Lipophilicity: The 4-methylpiperidine-ethanone tail balances lipophilicity for membrane permeability, whereas bulkier analogs (e.g., tert-butylphenyl in ) may compromise bioavailability .
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